2-imino-7,7-dimethyl-4-phenyl-2,6,7,8-tetrahydro-5H-1,3-benzothiazin-5-one is a complex organic compound with the molecular formula and a molecular weight of 284.4 g/mol. This compound falls under the category of benzothiazine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by its unique structural features, including a benzothiazine core and multiple functional groups that contribute to its reactivity and biological properties.
The compound has been referenced in various chemical databases, including BenchChem and PubChem, where it is noted for its utility in research applications related to synthetic organic chemistry and medicinal chemistry.
2-imino-7,7-dimethyl-4-phenyl-2,6,7,8-tetrahydro-5H-1,3-benzothiazin-5-one is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms within its ring structure. It is specifically categorized within the larger family of thiazine derivatives.
The synthesis of 2-imino-7,7-dimethyl-4-phenyl-2,6,7,8-tetrahydro-5H-1,3-benzothiazin-5-one can be achieved through several methods:
The molecular structure of 2-imino-7,7-dimethyl-4-phenyl-2,6,7,8-tetrahydro-5H-1,3-benzothiazin-5-one can be elucidated using various spectroscopic techniques:
The InChI representation for this compound is InChI=1S/C16H16N2OS/c1-16(2)8-11(19)13-12(9-16)20-15(17)18-14(13)10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3
, which captures its structural details comprehensively.
The chemical reactivity of 2-imino-7,7-dimethyl-4-phenyl-2,6,7,8-tetrahydro-5H-1,3-benzothiazin-5-one allows it to participate in various reactions:
The mechanism of action for 2-imino-7,7-dimethyl-4-phenyl-2,6,7,8-tetrahydro-5H-1,3-benzothiazin-5-one often involves interaction with biological targets at the molecular level:
Quantitative structure–activity relationship (QSAR) studies can further elucidate how structural modifications impact biological activity.
The physical properties include:
Property | Value |
---|---|
Molecular Weight | 284.4 g/mol |
Purity | Typically ≥95% |
Melting Point | Not specified |
Chemical properties relevant to this compound include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
The applications of 2-imino-7,7-dimethyl-4-phenyl-2,6,7,8-tetrahydro-5H-1,3-benzothiazin-5-one extend across several scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4